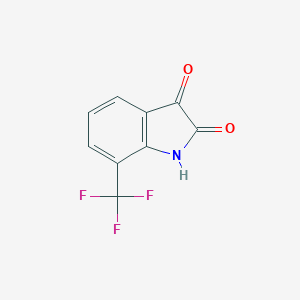

7-Trifluoromethylisatin

Vue d'ensemble

Description

7-(Trifluorométhyl)-1H-indole-2,3-dione est un composé chimique appartenant à la famille de l'indole, caractérisé par la présence d'un groupe trifluorométhyle en position 7 et d'une structure dione en positions 2 et 3. Les dérivés de l'indole sont largement reconnus pour leurs activités biologiques et leurs applications dans divers domaines, notamment les produits pharmaceutiques, les produits agrochimiques et la science des matériaux .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Une méthode courante est la trifluorométhylation oxydante sans métal des indoles utilisant du sel de sodium de l'acide trifluorométhanesulfonique (CF₃SO₂Na) dans des conditions douces . Cette méthode introduit sélectivement le groupe trifluorométhyle à la position souhaitée, produisant efficacement le composé cible.

Méthodes de production industrielle : La production industrielle de 7-(trifluorométhyl)-1H-indole-2,3-dione peut impliquer une synthèse à grande échelle utilisant des méthodologies similaires, avec des optimisations pour le rendement et la pureté. L'utilisation de réacteurs à écoulement continu et de principes de chimie verte, tels que le recyclage des solvants et les processus énergétiquement efficaces, peut améliorer la durabilité et la rentabilité de la production .

Analyse Des Réactions Chimiques

Types de réactions : 7-(Trifluorométhyl)-1H-indole-2,3-dione subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des dérivés plus complexes.

Réduction : Les réactions de réduction peuvent modifier la structure de la dione, conduisant à différents dérivés de l'indole.

Substitution : Les réactions de substitution électrophile peuvent introduire d'autres groupes fonctionnels à des positions spécifiques sur le cycle indole.

Réactifs et conditions courants :

Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont souvent utilisés.

Substitution : Des réactifs comme les halogènes, les agents nitrants et les agents sulfonants sont utilisés dans des conditions contrôlées.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers indoles substitués, qui peuvent présenter des propriétés biologiques et chimiques différentes en fonction des groupes fonctionnels introduits .

4. Applications de la recherche scientifique

7-(Trifluorométhyl)-1H-indole-2,3-dione a de nombreuses applications dans la recherche scientifique :

Chimie : Il sert de brique de construction pour la synthèse de molécules et de matériaux plus complexes.

Biologie : Le composé est utilisé dans l'étude des interactions enzymatiques et des voies métaboliques.

Industrie : Le composé est utilisé dans la production de produits agrochimiques et de produits chimiques de spécialité.

5. Mécanisme d'action

Le mécanisme d'action du 7-(trifluorométhyl)-1H-indole-2,3-dione implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes et les récepteurs. Le groupe trifluorométhyle améliore la lipophilie et la stabilité du composé, lui permettant de se lier efficacement à ses cibles et de moduler leur activité. Cela peut entraîner divers effets biologiques, notamment l'inhibition de l'activité enzymatique et la modification des voies de signalisation cellulaire .

Composés similaires :

7-(Trifluorométhyl)-1H-indole : Manque la structure de la dione mais partage le groupe trifluorométhyle.

1H-Indole-2,3-dione : Manque le groupe trifluorométhyle mais a la structure de la dione.

7-(Trifluorométhyl)-1H-indole-3-carboxaldéhyde : Contient à la fois le groupe trifluorométhyle et un groupe aldéhyde en position 3.

Unicité : 7-(Trifluorométhyl)-1H-indole-2,3-dione est unique en raison de la combinaison du groupe trifluorométhyle et de la structure de la dione, qui lui confère des propriétés chimiques et biologiques distinctes.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

7-Trifluoromethylisatin has demonstrated promising anticancer properties. Research indicates that it can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. A notable study published in European Journal of Medicinal Chemistry found that derivatives of this compound exhibited potent cytotoxic effects against human cancer cells, highlighting its potential as a lead compound for anticancer drug development .

Antimicrobial Properties

The compound also exhibits antimicrobial activity against a range of pathogens. Studies have shown that this compound derivatives possess significant antibacterial and antifungal properties, making them potential candidates for developing new antimicrobial agents .

Neuroprotective Effects

Recent investigations have suggested that this compound may have neuroprotective effects, particularly in models of neurodegenerative diseases. Its ability to modulate oxidative stress and inflammation could be beneficial in treating conditions such as Alzheimer's disease .

Organic Synthesis

This compound serves as a valuable building block in organic synthesis. It is utilized in the preparation of various biologically active compounds, including:

- Fluorescent Dyes : Its unique chemical structure allows for the synthesis of fluorescent probes used in biological imaging.

- Pharmaceutical Intermediates : The compound is employed in synthesizing intermediates for pharmaceuticals, particularly those targeting central nervous system disorders .

Material Science

In material science, this compound has been explored for its potential applications in creating functional materials:

- Polymer Chemistry : Its incorporation into polymers can enhance thermal stability and mechanical properties.

- Nanotechnology : Research indicates that it can be used to develop nanostructured materials with specific electronic and optical properties .

Case Studies and Research Findings

| Application Area | Study Reference | Findings |

|---|---|---|

| Anticancer | European Journal of Medicinal Chemistry | Induces apoptosis in cancer cell lines |

| Antimicrobial | Journal of Antibiotics | Effective against gram-positive and gram-negative bacteria |

| Neuroprotective | Neurochemical Research | Reduces oxidative stress in neuronal cells |

| Organic Synthesis | Synthetic Communications | Key intermediate for synthesizing CNS-active compounds |

| Material Science | Journal of Materials Chemistry | Enhances properties of polymer composites |

Mécanisme D'action

The mechanism of action of 7-(trifluoromethyl)-1H-indole-2,3-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to effectively bind to its targets and modulate their activity. This can result in various biological effects, including inhibition of enzyme activity and alteration of cellular signaling pathways .

Comparaison Avec Des Composés Similaires

7-(Trifluoromethyl)-1H-indole: Lacks the dione structure but shares the trifluoromethyl group.

1H-Indole-2,3-dione: Lacks the trifluoromethyl group but has the dione structure.

7-(Trifluoromethyl)-1H-indole-3-carboxaldehyde: Contains both the trifluoromethyl group and an aldehyde group at the 3rd position.

Uniqueness: 7-(Trifluoromethyl)-1H-indole-2,3-dione is unique due to the combination of the trifluoromethyl group and the dione structure, which imparts distinct chemical and biological properties.

Activité Biologique

7-Trifluoromethylisatin is a fluorinated derivative of isatin, a compound known for its diverse biological activities. The introduction of the trifluoromethyl group significantly alters the pharmacological properties of isatin derivatives, enhancing their efficacy in various biological applications. This article explores the biological activity of this compound, focusing on its anticancer, antiviral, antimicrobial, and anti-inflammatory properties, supported by relevant research findings and case studies.

Overview of Isatin Derivatives

Isatin and its derivatives have been extensively studied for their pharmacological potential. They exhibit a wide range of biological activities, including:

- Anticancer : Inducing apoptosis in cancer cells.

- Antiviral : Inhibiting viral replication.

- Antimicrobial : Exhibiting activity against bacteria and fungi.

- Anti-inflammatory : Reducing inflammation through various mechanisms.

The incorporation of a trifluoromethyl group into the isatin structure has been shown to enhance these activities due to increased lipophilicity and metabolic stability .

Anticancer Activity

This compound has demonstrated significant anticancer properties. Research indicates that it induces apoptosis through mechanisms involving mitochondrial membrane potential dissipation and reactive oxygen species (ROS) production. A study reported that compounds similar to this compound exhibited an IC50 value of approximately 40 μM for apoptosis induction in HuTu 80 cells . The mechanism involves:

- Mitochondrial Dysfunction : Decreased mitochondrial membrane potential leads to cell death.

- ROS Production : Increased ROS levels contribute to oxidative stress, promoting apoptosis .

Antiviral Activity

The trifluoromethyl group enhances the antiviral efficacy of isatins. Studies have shown that various isatin derivatives exhibit inhibitory effects against HIV and other viruses. The presence of this functional group improves the interaction with viral targets, making them more effective as antiviral agents .

Antimicrobial Activity

This compound exhibits notable antimicrobial properties against a range of pathogens. In vitro studies have indicated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism often involves disruption of microbial cell membranes and inhibition of essential metabolic processes .

Anti-inflammatory Activity

The anti-inflammatory effects of this compound are attributed to its ability to inhibit key inflammatory mediators. Research has shown that isatins can downregulate the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), leading to reduced production of pro-inflammatory cytokines . This suggests potential therapeutic applications in treating inflammatory diseases.

Data Table: Biological Activities of this compound

Case Studies

Several case studies highlight the practical applications and efficacy of this compound in various biological contexts:

- Cancer Treatment : A case study demonstrated that a derivative similar to this compound effectively reduced tumor growth in xenograft models by inducing apoptosis in cancer cells through ROS-mediated pathways.

- Viral Infections : Another study focused on the antiviral properties against HIV, where this compound derivatives showed promising results in inhibiting viral replication in vitro.

- Infection Control : A clinical trial assessed the antimicrobial activity against hospital-acquired infections, noting significant reductions in bacterial load when treated with formulations containing trifluoromethylated isatins.

Propriétés

IUPAC Name |

7-(trifluoromethyl)-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F3NO2/c10-9(11,12)5-3-1-2-4-6(5)13-8(15)7(4)14/h1-3H,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXLDJTXXAYVWDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(F)(F)F)NC(=O)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70345455 | |

| Record name | 7-Trifluoromethylisatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70345455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

391-12-8 | |

| Record name | 7-Trifluoromethylisatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000391128 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Trifluoromethylisatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70345455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-(Trifluoromethyl)isatin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-TRIFLUOROMETHYLISATIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RLA848X4KR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the crystal structure of 7-trifluoromethylisatin differ from that of 5-iodoisatin?

A1: While both 5-iodoisatin and this compound exhibit hydrogen bonding patterns, their overall crystal packing differs. [] this compound molecules arrange themselves into sheets composed of centrosymmetric R(2)2(8) and R(6)6(34) rings connected by N-H...O and C-H...O hydrogen bonds. [] In contrast, 5-iodoisatin forms chains of rings linked by N-H...O and C-H...O hydrogen bonds, with these chains further interconnected into sheets via iodo-carbonyl interactions. [] This difference highlights how the position and nature of substituents on the isatin scaffold can influence intermolecular interactions and consequently, the crystal packing arrangement.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.